molecular formula C9H14O2 B2827183 1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde CAS No. 2172018-22-1

1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde

Cat. No. B2827183
CAS RN: 2172018-22-1
M. Wt: 154.209
InChI Key: WIRMANYNYMCPKO-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde, also known by its IUPAC name 1-(tetrahydrofuran-2-yl)cyclobutane-1-carbaldehyde, is a chemical compound with a molecular weight of 154.21 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14O2/c10-7-9(4-2-5-9)8-3-1-6-11-8/h7-8H,1-6H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde is a liquid at room temperature . More detailed physical and chemical properties could not be found in the web search results.

Scientific Research Applications

Supramolecular Chains and Single Molecule Magnets

A study utilized a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand to coordinate paramagnetic transition metal ions, resulting in a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior when linked via Na(+) cations into a 1D polymeric topology (Giannopoulos et al., 2014).

Stereocontrolled Synthesis

4-Oxoazetidine-2-carbaldehydes (or 4-formyl-β-lactams) have been highlighted for their dual reactivity, acting as both protected α-amino aldehydes and masked β-amino acids. These compounds have found extensive use in stereocontrolled synthesis to prepare substances of biological interest, including α-amino acids, β-amino acids, and complex natural products (Alcaide & Almendros, 2002).

Cycloaddition Reactions

The catalyzed [4+2] cycloaddition between donor-acceptor cyclobutanes and nitrosoarenes facilitates the synthesis of tetrahydro-1,2-oxazines as single diastereomers, demonstrating a method to construct complex molecular scaffolds with high regioselectivity (Vemula et al., 2014).

Synthesis of Spiro[furo[2,3-a]xanthene-2,3′-indolin]-2′-ones

A Rhodium-catalyzed intramolecular cycloaddition of oxonium ylides has been used to produce highly substituted spiro compounds. This method demonstrates the synthesis of biologically relevant polycyclic frameworks from readily accessible precursors, showcasing the utility of cycloaddition reactions in constructing complex molecular architectures (Reddy et al., 2016).

Organometallic Applications

Research into organometallic dehydro[14] annulenes containing Vollhardt's cyclobutadiene complex suggests that the aromaticity of the fused cyclobutadiene complex might be stronger than that of benzene. This work highlights the potential of cyclobutadiene complexes in developing new materials with unique aromatic properties (Laskoski et al., 2001).

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-(oxolan-2-yl)cyclobutane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-7-9(4-2-5-9)8-3-1-6-11-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRMANYNYMCPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2(CCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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